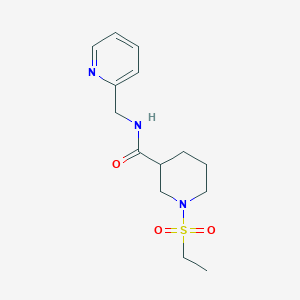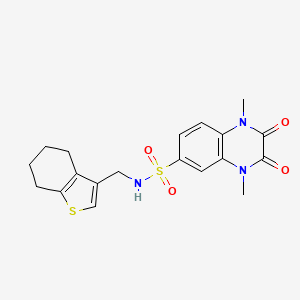![molecular formula C14H17N3O3S B4439027 isopropyl {2-[(2-amino-2-oxoethyl)thio]-1H-benzimidazol-1-yl}acetate](/img/structure/B4439027.png)
isopropyl {2-[(2-amino-2-oxoethyl)thio]-1H-benzimidazol-1-yl}acetate
説明
Isopropyl {2-[(2-amino-2-oxoethyl)thio]-1H-benzimidazol-1-yl}acetate, commonly known as IAETA, is an organic compound that belongs to the benzimidazole family. It is a promising molecule in the field of scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
作用機序
The mechanism of action of IAETA is not fully understood. However, studies have suggested that IAETA exerts its therapeutic effects by inhibiting various enzymes and pathways involved in the progression of diseases. For example, IAETA has been found to inhibit the activity of DNA topoisomerase II, an enzyme that is involved in DNA replication and cell division. This inhibition results in the suppression of cancer cell growth and proliferation. IAETA has also been found to inhibit the activity of HIV-1 reverse transcriptase, an enzyme that is essential for the replication of the HIV virus.
Biochemical and Physiological Effects:
IAETA has been found to exhibit various biochemical and physiological effects. It has been found to induce apoptosis, a process of programmed cell death, in cancer cells. IAETA has also been found to inhibit the production of reactive oxygen species (ROS), which are known to cause oxidative stress and damage to cells. In addition, IAETA has been found to modulate the activity of various signaling pathways, including the MAPK and PI3K/Akt pathways, which are involved in the progression of diseases.
実験室実験の利点と制限
IAETA has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. IAETA is also soluble in various solvents, making it easy to use in various assays and experiments. However, IAETA has some limitations. It is a relatively new compound, and its pharmacological properties are not fully understood. IAETA also has limited bioavailability, which may limit its therapeutic potential.
将来の方向性
The potential applications of IAETA in various fields make it a promising candidate for future research. Some of the future directions for IAETA research include:
1. Studying the pharmacokinetics and pharmacodynamics of IAETA in animal models and humans.
2. Investigating the potential use of IAETA in the treatment of neurodegenerative diseases.
3. Developing new synthetic methods for IAETA that can improve its yield and purity.
4. Studying the structure-activity relationship of IAETA to identify more potent derivatives.
5. Investigating the potential use of IAETA in combination with other drugs for the treatment of cancer and other diseases.
Conclusion:
IAETA is a promising compound in the field of scientific research, with potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. Its synthesis method is cost-effective, and it exhibits various biochemical and physiological effects. IAETA has several advantages for lab experiments, but its limitations need to be addressed. Future research on IAETA is needed to fully understand its pharmacological properties and potential therapeutic applications.
科学的研究の応用
IAETA has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, antiviral, and antimicrobial properties. IAETA has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, IAETA has been found to possess antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of various inflammatory diseases.
特性
IUPAC Name |
propan-2-yl 2-[2-(2-amino-2-oxoethyl)sulfanylbenzimidazol-1-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S/c1-9(2)20-13(19)7-17-11-6-4-3-5-10(11)16-14(17)21-8-12(15)18/h3-6,9H,7-8H2,1-2H3,(H2,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGKFCKQAKRCWRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CN1C2=CC=CC=C2N=C1SCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-(3-methyl-1-piperidinyl)-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B4438971.png)
![1-(2-{[(4-fluorobenzyl)(methyl)amino]methyl}-6-methoxyphenoxy)-3-(4-morpholinyl)-2-propanol](/img/structure/B4438982.png)

![1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-(3-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B4438989.png)
![N-(2,4-difluorophenyl)tetrazolo[1,5-a]quinoxalin-4-amine](/img/structure/B4438991.png)
![2-{[4-cyclopropyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4438995.png)
![2-fluoro-N-{3-methyl-4-[(4-morpholinylacetyl)amino]phenyl}benzamide](/img/structure/B4439009.png)
![((2S)-1-{3-[(2-thienylmethyl)amino]benzoyl}pyrrolidin-2-yl)methanol](/img/structure/B4439012.png)
![2-{[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4439031.png)
![2,2,4,6,7-pentamethyl-1-{[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}-1,2-dihydroquinoline](/img/structure/B4439032.png)
